

3-Butylphenol CAS number and molecular structure

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Compound of Interest

Compound Name: 3-Butylphenol

Cat. No.: B1617764

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An In-depth Technical Guide to 3-Butylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-butylphenol** (CAS No. 4074-43-5), a significant chemical intermediate. The document details its chemical and physical properties, molecular structure, and discusses relevant synthetic methodologies and potential areas for research in drug development, drawing comparisons with its more extensively studied isomers where direct data is limited.

Core Chemical and Physical Properties

3-Butylphenol, also known as m-butylphenol, is an organic compound belonging to the alkylphenol family. Its core structure consists of a phenol ring substituted with a butyl group at the meta position.

Molecular Structure

The molecular structure of **3-butylphenol** is foundational to its chemical behavior. The butyl group introduces a nonpolar aliphatic character to the polar phenolic ring, influencing its solubility and reactivity.

Molecular Formula: C₁₀H₁₄O

SMILES: CCCCc1cccc(O)c1

InChI Key: MQSXUKPGWMJYBT-UHFFFAOYSA-N

Data Presentation: Physicochemical Properties

Quantitative data for **3-butylphenol** and its common isomer, 3-tert-butylphenol, are summarized below for comparison. It is important to note that much of the publicly available experimental data pertains to the isomers of **3-butylphenol**.

| Property | 3-Butylphenol | 3-tert-Butylphenol | Data Source |
|--|---------------------------------|-------------------------|---|
| CAS Number | 4074-43-5 | 585-34-2 | NIST, Sigma-Aldrich |
| Molecular Weight (g/mol) | 150.22 | 150.22 | PubChem, Sigma-Aldrich |
| Appearance | Colorless to pale yellow liquid | White crystalline solid | Solubility of Things, Guidechem |
| Boiling Point (°C) | 235 (Predicted) | 240 | Solubility of Things, The Good Scents Company |
| Melting Point (°C) | -10 (Predicted) | 42.3 - 46 | Solubility of Things, Sigma-Aldrich |
| Density (g/cm ³) | 0.9535 (Predicted) | Not available | Solubility of Things |
| logP (Octanol/Water Partition Coefficient) | 2.735 (Calculated) | 3.300 | Cheméo, The Good Scents Company |
| Water Solubility | Limited | 2070 mg/L @ 25°C | Solubility of Things, The Good Scents Company |

Experimental Protocols

Detailed experimental protocols for the synthesis of the specific **3-butylphenol** isomer are not extensively documented in publicly accessible literature. However, general methods for the synthesis of alkylphenols, such as Friedel-Crafts alkylation, are well-established. Below is an

illustrative protocol for the synthesis of tertiary butyl phenols, which provides a relevant methodological framework.

Illustrative Synthesis of Tertiary Butyl Phenol via Friedel-Crafts Alkylation

This protocol describes the alkylation of phenol with tert-butyl alcohol using a phosphorus pentoxide catalyst.

Materials:

- Phenol
- tert-Butyl alcohol (TBA)
- Phosphorus pentoxide (P_2O_5)
- Autoclave reactor
- Separating funnel
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- Charge the autoclave reactor with phenol and tert-butyl alcohol (e.g., a mole ratio of 1:2).
- Add the phosphorus pentoxide catalyst (e.g., 2% w/w of phenol).
- Stir the reaction mixture at a constant speed (e.g., 300 rpm).
- Heat the reactor to the desired temperature (e.g., 230°C) and maintain for a set duration (e.g., 6 hours), monitoring the autogenerated pressure.
- After the reaction is complete, cool the mixture. Water is formed as a byproduct, which reacts with the catalyst to form phosphoric acid, creating an aqueous layer.

- Transfer the reaction mixture to a separating funnel to separate the organic layer from the aqueous layer.
- The organic layer, containing the product mixture, is then subjected to vacuum distillation to separate the different tertiary butyl phenol isomers.[\[1\]](#)

Biological Activity and Signaling Pathways

Direct research on the specific biological activities and associated signaling pathways of **3-butylphenol** is limited. However, extensive research into its isomers, particularly 2,4-di-tert-butylphenol (2,4-DTBP), provides valuable insights into the potential biological effects of this class of compounds. 2,4-DTBP is known to exhibit antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Anticancer Activity of a Butylphenol Isomer: Apoptosis Induction by 2,4-Di-tert-butylphenol

A primary mechanism of the anticancer effect of 2,4-DTBP is the induction of apoptosis (programmed cell death). This is often mediated through the intrinsic pathway, which involves the mitochondria.

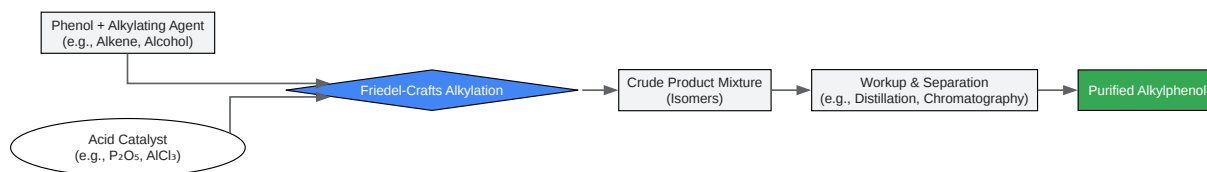
Signaling Pathway Overview:

- **Downregulation of Anti-Apoptotic Proteins:** 2,4-DTBP has been shown to decrease the expression of anti-apoptotic proteins such as Bcl-2 and Survivin.[\[2\]](#)
- **Mitochondrial Dysfunction:** This downregulation leads to mitochondrial dysfunction.
- **Activation of p53:** The tumor suppressor protein p53 is activated.[\[5\]](#)
- **Caspase Activation:** p53 activation triggers a cascade of caspase activation, including caspase-7, which are the executioners of apoptosis.[\[2\]](#)[\[5\]](#)

This pathway highlights a potential area of investigation for **3-butylphenol**'s own biological activities.

Visualizations

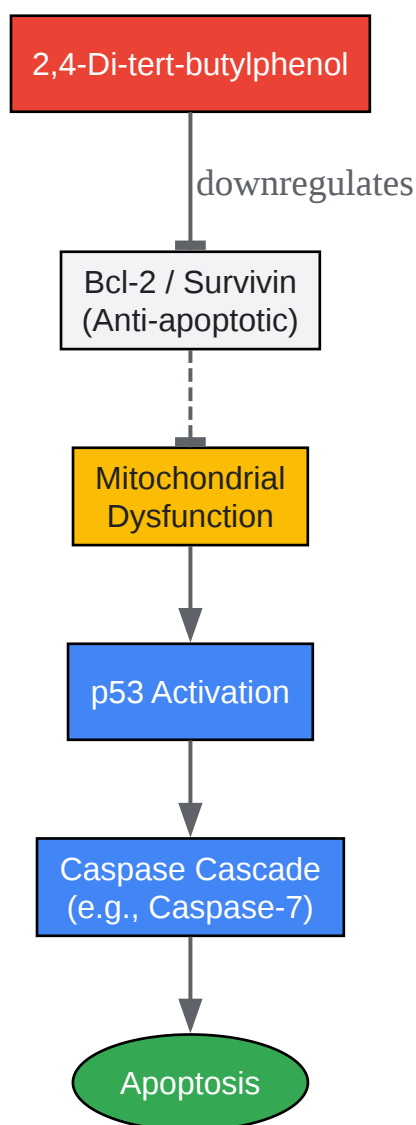
General Synthetic Workflow for Alkylphenols



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Caption: A generalized workflow for the synthesis of alkylphenols via Friedel-Crafts alkylation.

Apoptotic Signaling Pathway of 2,4-Di-tert-butylphenol



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Caption: The intrinsic apoptotic pathway induced by the isomer 2,4-di-tert-butylphenol in cancer cells.

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